Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate
CAS No.: 68959-00-2
Cat. No.: VC16614071
Molecular Formula: C25H21N4NaO4S
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68959-00-2 |
|---|---|
| Molecular Formula | C25H21N4NaO4S |
| Molecular Weight | 496.5 g/mol |
| IUPAC Name | sodium;3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1 |
| Standard InChI Key | PHBKXNWUWOCVEI-UHFFFAOYSA-M |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two azo (-N=N-) groups bridging a naphthalene core, a benzenesulfonate moiety, and a substituted phenyl ring (2-ethoxy-5-methylphenyl). This structure grants it high thermal stability and solubility in polar solvents due to the sodium sulfonate group . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 496.51 g/mol |
| Exact Mass | 496.118 g/mol |
| PSA (Polar Surface Area) | 124.25 Ų |
| LogP (Octanol-Water Partition) | 8.36 |
The IUPAC name, sodium 3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate, reflects its diazenyl linkages and substituents .
Spectroscopic Characteristics
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UV-Vis Absorption: Exhibits a near 495 nm, typical of azo chromophores .
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IR Signatures: Peaks at 1597 cm (C=C aromatic), 1313 cm (C=N), and 1114 cm (S=O) .
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NMR Data: -NMR signals for aromatic protons appear between δ 6.8–8.2 ppm, while the ethoxy group resonates at δ 1.4–1.6 ppm (CH) and δ 3.4–3.6 ppm (CH) .
Synthesis and Manufacturing
Diazotization and Coupling
The synthesis follows a two-step azo coupling reaction:
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Diazotization: 2-Ethoxy-5-methylaniline is treated with NaNO and HCl at 0–5°C to form the diazonium salt 13.
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Electrophilic Substitution: The diazonium salt reacts with 1-naphthylamine under alkaline conditions, followed by sulfonation to introduce the benzenesulfonate group .
Key Reaction Parameters:
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Temperature: 0–5°C for diazotization; 25–30°C for coupling.
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pH: Maintained at 8–10 using NaOH to stabilize the diazonium intermediate 13.
Industrial-Scale Production
Large-scale manufacturing employs continuous reactors to optimize yield (>85%). Post-synthesis purification involves crystallization from ethanol-water mixtures, achieving >98% purity .
Applications in Industry and Research
Textile and Material Science
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Dyeing Efficiency: Used in polyamide and wool fabrics due to strong sulfonate-fiber interactions. Achieves color fastness ratings of 4–5 (ISO 105-C06) .
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Carpet Manufacturing: Incorporated into PA6.6 carpet tiles (e.g., Tarkett’s EcoBase line) for UV resistance and chromatic stability .
Analytical Chemistry
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Acid-Base Indicators: Derivatives function as pH-sensitive probes, transitioning from yellow (pH 2) to reddish-pink (pH 12) .
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Chromatographic Standards: Utilized in HPLC method development due to predictable retention times on C18 columns .
Environmental and Health Considerations
Ecotoxicological Profile
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Persistence: Classified as a Persistent Mobile Organic Contaminant (PMOC) with a half-life >60 days in aquatic systems .
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Biodegradation: Aeromonas taiwanensis strains degrade 100% of the dye within 48 hours via azoreductase-mediated cleavage .
Regulatory Status
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EU REACH: Listed as a Substance of Very High Concern (SVHC) due to carcinogenic potential (H351) .
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Handling Protocols: Requires PPE (gloves, goggles) and adherence to wastewater discharge limits (<1 ppm) .
Recent Advances and Future Directions
Green Synthesis Methods
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Microwave-Assisted Reactions: Reduce synthesis time by 40% and energy use by 30% compared to conventional methods .
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Biocatalytic Pathways: Immobilized laccase enzymes enable dye degradation without toxic byproducts .
Functional Materials
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